(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone (6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1111164-85-2
VCID: VC6493652
InChI: InChI=1S/C24H25ClN2O3S/c1-3-17-4-7-19(8-5-17)31(29,30)23-20-14-18(25)6-9-22(20)26-15-21(23)24(28)27-12-10-16(2)11-13-27/h4-9,14-16H,3,10-13H2,1-2H3
SMILES: CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCC(CC4)C)Cl
Molecular Formula: C24H25ClN2O3S
Molecular Weight: 456.99

(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone

CAS No.: 1111164-85-2

VCID: VC6493652

Molecular Formula: C24H25ClN2O3S

Molecular Weight: 456.99

* For research use only. Not for human or veterinary use.

(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone - 1111164-85-2

Description

(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone is a complex organic compound with a molecular formula of C24H25ClN2O3S and a molecular weight of approximately 456.99 g/mol. This compound features a quinoline core substituted with a chloro group and a sulfonyl moiety, which is known to enhance biological activity through various mechanisms. The presence of the piperidine ring further contributes to its pharmacological profile.

3.1. Antitumor Activity

Research on quinoline derivatives, including compounds similar to (6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone, has shown significant antitumor properties. These compounds have been effective against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values for these cell lines are typically in the range of 5 to 8 µM, indicating moderate to potent inhibitory effects on cell proliferation and apoptosis induction in cancer cells.

Cell LineIC50 (µM)
MCF-75.2
A5497.8
HeLa6.5

3.2. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory potential by reducing pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. For instance, it decreased TNF-α and IL-6 levels by 40% and 35%, respectively, at a concentration of 10 µM. These effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

CytokineConcentrationEffect
TNF-α10 µMDecreased by 40%
IL-610 µMDecreased by 35%

3.3. Antimicrobial Activity

Preliminary studies have evaluated the antimicrobial properties of this compound against various bacterial strains. It exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus, 64 µg/mL against Escherichia coli, and 128 µg/mL against Pseudomonas aeruginosa. These findings suggest potential as a lead for developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies and Therapeutic Applications

Several case studies involving quinoline derivatives similar to (6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone have highlighted their therapeutic potential:

  • Anticancer Activity: A derivative of this compound showed significant reduction in tumor growth in xenograft models of breast cancer when administered at doses of 10 mg/kg daily for two weeks.

  • Anti-inflammatory Effects: In a rat model of arthritis, similar compounds resulted in reduced joint swelling and pain scores compared to control groups, indicating potential for treating inflammatory diseases.

  • Antimicrobial Efficacy: Related compounds demonstrated promising results against methicillin-resistant Staphylococcus aureus (MRSA) in both in vitro and in vivo studies.

CAS No. 1111164-85-2
Product Name (6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone
Molecular Formula C24H25ClN2O3S
Molecular Weight 456.99
IUPAC Name [6-chloro-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C24H25ClN2O3S/c1-3-17-4-7-19(8-5-17)31(29,30)23-20-14-18(25)6-9-22(20)26-15-21(23)24(28)27-12-10-16(2)11-13-27/h4-9,14-16H,3,10-13H2,1-2H3
Standard InChIKey JHDIHRFVJVZWOU-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCC(CC4)C)Cl
Solubility not available
PubChem Compound 49673057
Last Modified Aug 18 2023

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